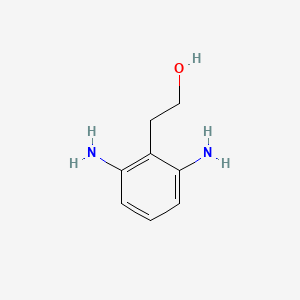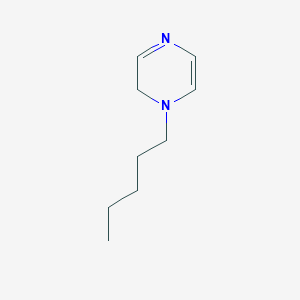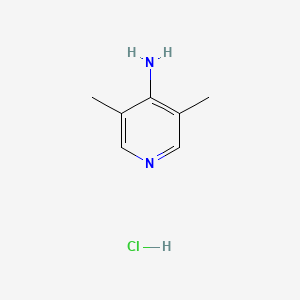
2,6-Dimethylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylquinazoline is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry The structure of this compound consists of a quinazoline core with two methyl groups attached at the 2nd and 6th positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylquinazoline can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzonitrile with acetone under acidic conditions. Another method includes the reaction of 2,6-dimethylaniline with formamide in the presence of a dehydrating agent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are often employed to enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dimethylquinazoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazolines.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazolines.
Substitution: Various substituted quinazolines depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Quinazoline derivatives are explored for their potential as therapeutic agents in treating diseases such as cancer and bacterial infections.
Mécanisme D'action
The mechanism of action of 2,6-Dimethylquinazoline involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is known to inhibit certain enzymes and receptors involved in cell proliferation and survival. For example, quinazoline derivatives can inhibit tyrosine kinases, which play a crucial role in the signaling pathways that regulate cell growth .
Comparaison Avec Des Composés Similaires
Quinazoline: The parent compound of 2,6-Dimethylquinazoline, known for its broad spectrum of biological activities.
4-Chloro-2,6-Dimethylquinazoline: A derivative with a chlorine atom at the 4th position, exhibiting different reactivity and biological properties.
2,6-Dimethylquinazolin-4(3H)-one: A related compound with a carbonyl group at the 4th position, used in various synthetic applications.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of methyl groups at the 2nd and 6th positions influences its reactivity and interaction with biological targets, making it a valuable compound for research and development in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H10N2 |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
2,6-dimethylquinazoline |
InChI |
InChI=1S/C10H10N2/c1-7-3-4-10-9(5-7)6-11-8(2)12-10/h3-6H,1-2H3 |
Clé InChI |
BCYFJNMFBCOSJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CN=C(N=C2C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3H-Imidazo[1,5-a]indole](/img/structure/B11919664.png)






![5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11919708.png)
![(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11919712.png)
![6-Nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11919718.png)
![1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine](/img/structure/B11919719.png)
![2H-Indeno[1,2-D]isoxazole](/img/structure/B11919721.png)

